molecular formula C10H16ClFO2S B2507042 [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287298-40-0

[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2507042
CAS No.: 2287298-40-0
M. Wt: 254.74
InChI Key: CIFLRQFUIVQOKD-UHFFFAOYSA-N
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Description

“[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride” is a complex organic compound. It contains a methanesulfonyl chloride group, which is an organosulfur compound with the formula CH3SO2Cl . The compound also includes a fluoro-bicyclo[1.1.1]pentane (F-BCP) structure .


Synthesis Analysis

The synthesis of fluoro-bicyclo[1.1.1]pentanes (F-BCPs) has been developed after more than 20 years of trials . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various bicyclo[1.1.1]pentane (BCP) species . Additionally, photoredox catalysis has been used to promote the single-electron oxidation of bicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular structure of methanesulfonyl chloride, a component of the compound, is CH3SO2Cl . The structure of [3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine, a related compound, is C10H18FN .


Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical and Chemical Properties Analysis

Physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Methanesulfonyl chloride is a colourless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Mechanism of Action

The mechanism of action of methanesulfonyl chloride involves an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Safety and Hazards

Methanesulfonyl chloride is classified as hazardous. It is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

Future Directions

The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring . This suggests potential future directions in medicinal chemistry, where the unique properties of these structures can be harnessed to develop new drugs .

Properties

IUPAC Name

[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFO2S/c11-15(13,14)8-10-5-9(6-10,7-10)3-1-2-4-12/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFLRQFUIVQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CS(=O)(=O)Cl)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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